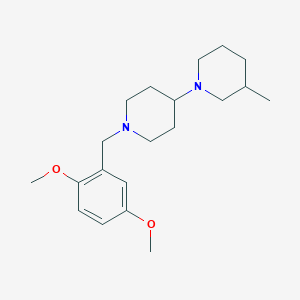
1'-(2,5-Dimethoxybenzyl)-3-methyl-1,4'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethoxybenzyl)-3-methyl-1,4'-bipiperidine, commonly known as DMMDA, is a synthetic compound that belongs to the class of psychoactive substances. It is a derivative of the well-known psychedelic compound, mescaline, and has been found to have similar effects on the human mind and body. DMMDA has been the subject of extensive scientific research, particularly in the fields of pharmacology and neuroscience. In
Wirkmechanismus
The exact mechanism of action of DMMDA is not fully understood, but it is believed to act primarily as a 5-HT2A receptor agonist. This receptor is involved in the regulation of mood, perception, and cognition. DMMDA has also been found to have affinity for other receptors such as 5-HT2C, 5-HT1A, and dopamine receptors.
Biochemical and Physiological Effects:
DMMDA has been found to induce a range of effects on the human mind and body. These effects include altered perception, mood, and cognition. DMMDA has also been found to cause changes in heart rate, blood pressure, and body temperature. It has been suggested that these effects are due to the activation of 5-HT2A receptors in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
DMMDA has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the lab, and its effects are well-characterized. DMMDA has also been found to have a relatively low toxicity profile in animal studies. However, DMMDA is a controlled substance in many countries, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on DMMDA. One area of interest is its potential as a therapeutic agent for mental health disorders such as depression, anxiety, and addiction. DMMDA has also been investigated as a potential tool for studying the neural basis of consciousness. Another area of interest is the development of new synthetic analogs of DMMDA with improved pharmacological properties.
Conclusion:
DMMDA is a synthetic compound that has been extensively studied for its psychoactive properties. It has been found to have effects similar to mescaline and has been used in animal studies to investigate its effects on behavior, cognition, and neurotransmitter systems. DMMDA has also been used in receptor binding studies to investigate its affinity for various receptors in the brain. While DMMDA has several advantages as a research tool, its availability is limited due to its status as a controlled substance in many countries. Nevertheless, DMMDA remains an important compound for investigating the neural basis of consciousness and for the development of new therapeutic agents for mental health disorders.
Synthesemethoden
DMMDA can be synthesized through a multi-step process starting from 2,5-dimethoxybenzaldehyde and 3-methylpiperidine. The first step involves the conversion of 2,5-dimethoxybenzaldehyde to 2,5-dimethoxybenzyl cyanide through a reaction with cyanide ion. The second step involves the reaction of 2,5-dimethoxybenzyl cyanide with 3-methylpiperidine in the presence of a reducing agent like lithium aluminum hydride. The final step involves the hydrolysis of the resulting intermediate to yield DMMDA.
Wissenschaftliche Forschungsanwendungen
DMMDA has been extensively studied for its psychoactive properties and has been found to have effects similar to mescaline. It has been used in animal studies to investigate its effects on behavior, cognition, and neurotransmitter systems. DMMDA has also been used in receptor binding studies to investigate its affinity for various receptors in the brain.
Eigenschaften
Produktname |
1'-(2,5-Dimethoxybenzyl)-3-methyl-1,4'-bipiperidine |
|---|---|
Molekularformel |
C20H32N2O2 |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
1-[(2,5-dimethoxyphenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C20H32N2O2/c1-16-5-4-10-22(14-16)18-8-11-21(12-9-18)15-17-13-19(23-2)6-7-20(17)24-3/h6-7,13,16,18H,4-5,8-12,14-15H2,1-3H3 |
InChI-Schlüssel |
FJQPONIXXJOYOL-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C2CCN(CC2)CC3=C(C=CC(=C3)OC)OC |
Kanonische SMILES |
CC1CCCN(C1)C2CCN(CC2)CC3=C(C=CC(=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B246910.png)




![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole](/img/structure/B246922.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B246924.png)


![1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B246929.png)
![1-[(4-Methylphenoxy)acetyl]-4-(phenylacetyl)piperazine](/img/structure/B246931.png)
![N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide](/img/structure/B246932.png)
